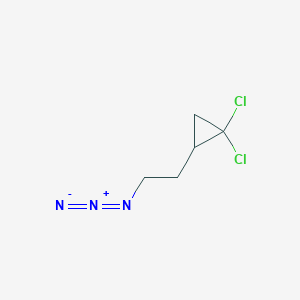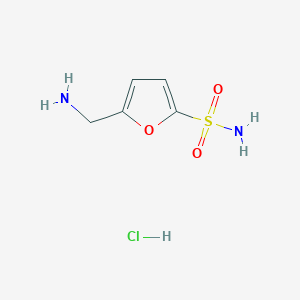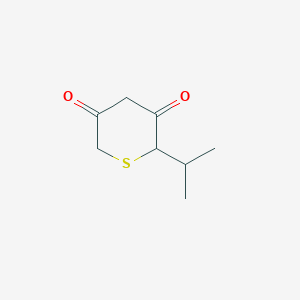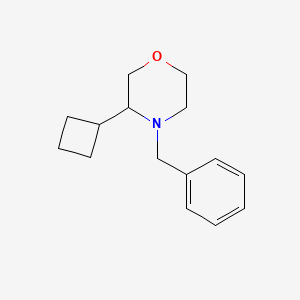
2-(2-azidoethyl)-1,1-dichlorocyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-azidoethyl)-1,1-dichlorocyclopropane (2ADCP) is an organochloride compound that is widely used in scientific research due to its unique properties. It is a highly reactive compound that is commonly used in organic synthesis and in the preparation of a variety of compounds. In addition, 2ADCP has been studied for its potential applications in various fields, including biochemistry and physiology.
Mécanisme D'action
2-(2-azidoethyl)-1,1-dichlorocyclopropane has been studied for its potential mechanisms of action. It has been suggested that 2-(2-azidoethyl)-1,1-dichlorocyclopropane may act as an inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter that plays an important role in the nervous system. In addition, it has been suggested that 2-(2-azidoethyl)-1,1-dichlorocyclopropane may act as an agonist of the G-protein coupled receptor, which is responsible for the regulation of various physiological processes.
Biochemical and Physiological Effects
2-(2-azidoethyl)-1,1-dichlorocyclopropane has been studied for its potential biochemical and physiological effects. It has been suggested that 2-(2-azidoethyl)-1,1-dichlorocyclopropane may act as an inhibitor of the enzyme acetylcholinesterase, which could lead to increased levels of acetylcholine in the body. This could result in increased alertness and improved cognitive function. In addition, 2-(2-azidoethyl)-1,1-dichlorocyclopropane has been suggested to act as an agonist of the G-protein coupled receptor, which could result in increased levels of various hormones and neurotransmitters in the body. This could lead to increased energy levels, improved mood, and improved focus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2-azidoethyl)-1,1-dichlorocyclopropane in laboratory experiments is that it is a highly reactive compound. This makes it ideal for use in organic synthesis and in the preparation of a variety of compounds. Additionally, 2-(2-azidoethyl)-1,1-dichlorocyclopropane is relatively inexpensive and easy to obtain. However, one of the main limitations of using 2-(2-azidoethyl)-1,1-dichlorocyclopropane in laboratory experiments is that it is a highly toxic compound. Therefore, it is important to take proper safety precautions when handling and storing 2-(2-azidoethyl)-1,1-dichlorocyclopropane.
Orientations Futures
There are a number of potential future directions for research involving 2-(2-azidoethyl)-1,1-dichlorocyclopropane. One potential direction is to further explore its potential applications in biochemistry and physiology. This could involve studying the effects of 2-(2-azidoethyl)-1,1-dichlorocyclopropane on various biological molecules and processes. Additionally, further research could be done to explore the potential mechanisms of action of 2-(2-azidoethyl)-1,1-dichlorocyclopropane and to develop new drugs based on its structure. Finally, further research could be done to explore the potential toxicity of 2-(2-azidoethyl)-1,1-dichlorocyclopropane and to develop safer methods of handling and storing the compound.
Méthodes De Synthèse
2-(2-azidoethyl)-1,1-dichlorocyclopropane can be synthesized in two different ways. The first method involves the reaction of 2-azidoethyl chloride with 1,1-dichlorocyclopropane in the presence of a base catalyst. This reaction produces 2-(2-azidoethyl)-1,1-dichlorocyclopropane as a side product. The second method involves the reaction of 2-azidoethyl bromide with 1,1-dichlorocyclopropane in the presence of a base catalyst. This reaction produces 2-(2-azidoethyl)-1,1-dichlorocyclopropane as the main product.
Applications De Recherche Scientifique
2-(2-azidoethyl)-1,1-dichlorocyclopropane has been studied for its potential applications in various fields, including biochemistry and physiology. In biochemistry, 2-(2-azidoethyl)-1,1-dichlorocyclopropane has been used to study the structure and function of proteins, nucleic acids, and other biological molecules. In physiology, 2-(2-azidoethyl)-1,1-dichlorocyclopropane has been used to study the effects of various drugs on the body. Additionally, 2-(2-azidoethyl)-1,1-dichlorocyclopropane has been used to study the mechanisms of action of various drugs and to develop new drugs.
Propriétés
IUPAC Name |
2-(2-azidoethyl)-1,1-dichlorocyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Cl2N3/c6-5(7)3-4(5)1-2-9-10-8/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKXDQNRQGWWAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)CCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Azidoethyl)-1,1-dichlorocyclopropane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[4-(aminomethyl)piperidin-1-yl]methyl}aniline](/img/structure/B6600391.png)
![(2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B6600398.png)

![2-Propenoic acid, 2-[(4-methylphenoxy)methyl]-](/img/structure/B6600405.png)



(trifluoromethyl)-lambda6-sulfanone](/img/structure/B6600420.png)
![2-[(1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6600430.png)

![tert-butyl N-[(1R)-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]carbamate](/img/structure/B6600437.png)
![3-amino-2-[(pyridin-4-yl)methyl]propanoic acid hydrochloride](/img/structure/B6600448.png)
![2-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6600450.png)
![methyl 1-[2-(tert-butoxy)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B6600457.png)